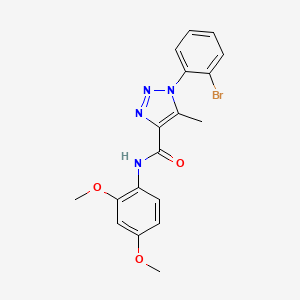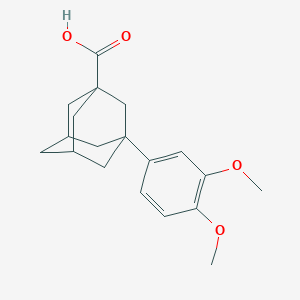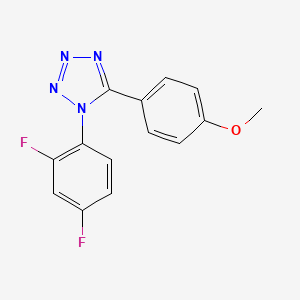
1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole, also known as DFMT, is a molecule composed of a nitrogen atom linked to two different aromatic rings. It has been studied extensively for its potential applications in various scientific fields, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biological systems.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing Applications
Compounds structurally related to 1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole have been explored for their potential as fluorescent probes. For example, certain benzoxazole and benzothiazole analogs have shown applicability in sensing magnesium and zinc cations due to their high sensitivity and selectivity, attributed to the high acidity of the fluorophenol moiety, indicating a potential research avenue for the tetraazole compound in fluorescent probe development (Tanaka et al., 2001).
Antimicrobial Activities
Research into triazole derivatives, including structures related to the specified compound, has demonstrated significant antimicrobial activities. Synthesized triazole compounds have shown good to moderate activities against various test microorganisms, suggesting the potential of the tetraazole compound in antimicrobial research (Bektaş et al., 2007).
Molecular Docking and Structural Analysis
Docking studies and crystal structure analysis of tetrazole derivatives, including those with methoxyphenyl groups, have been conducted to understand their orientation and interaction within biological targets, such as the cyclooxygenase-2 enzyme. This research underscores the importance of structural analysis in drug design, hinting at potential applications of the tetraazole compound in medicinal chemistry (Al-Hourani et al., 2015).
Synthesis and Crystallography
The synthesis and crystal structure of related compounds have been detailed, providing insights into their molecular configurations and interactions, which are crucial for the development of materials and drugs with specific properties (Liang, 2009).
Corrosion Inhibition
Triazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic mediums, showcasing the chemical versatility and practical applications of these compounds in industrial settings (Bentiss et al., 2009).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-5-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-21-11-5-2-9(3-6-11)14-17-18-19-20(14)13-7-4-10(15)8-12(13)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWJTISXBVZIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

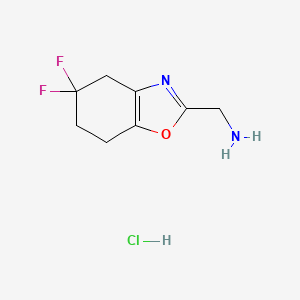
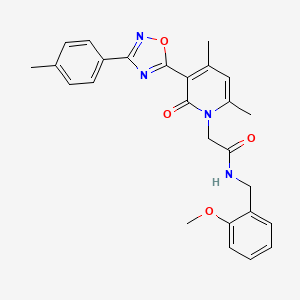
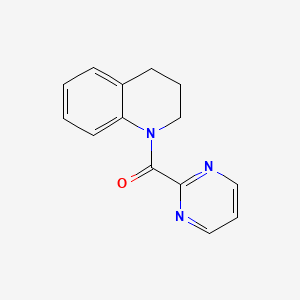

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)
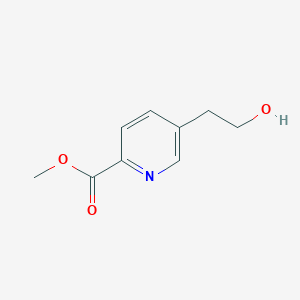

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)
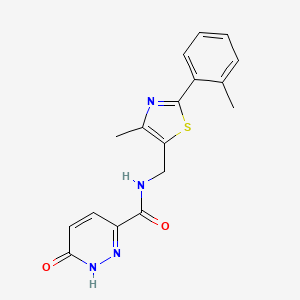
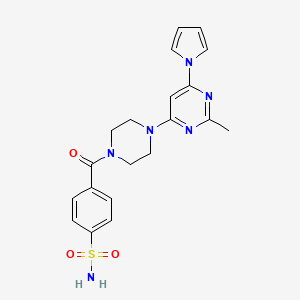
![3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2868191.png)
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)
